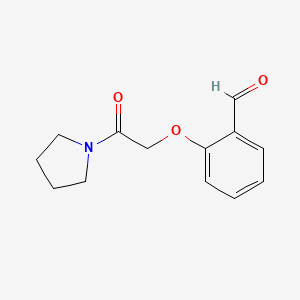

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-11-5-1-2-6-12(11)17-10-13(16)14-7-3-4-8-14/h1-2,5-6,9H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGWFZVNSDLFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Strategic Synthesis of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

[1]

Executive Summary

The compound 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde represents a critical bifunctional scaffold in medicinal chemistry.[1] It combines a reactive ortho-substituted benzaldehyde moiety—ideal for heterocycle formation (e.g., chromenes, quinolines, benzofurans)—with a pyrrolidine-acetamide side chain, a pharmacophore frequently associated with nootropic activity (racetam analogs) and solubility enhancement.[1]

This guide provides a definitive, robust synthetic pathway for this molecule. Unlike generic procedures, this document focuses on the Williamson Ether Synthesis utilizing Finkelstein catalysis, a method selected for its scalability, atom economy, and operational simplicity.[1]

Retrosynthetic Analysis

To design the optimal route, we must deconstruct the molecule into its most logical synthons.[1]

Structural Disconnections

The target molecule contains two primary functional handles: the aldehyde and the amide.

-

Disconnection A (C–O Bond): Cleaving the ether linkage reveals Salicylaldehyde (nucleophile) and 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (electrophile).[1] This is the most convergent route.

-

Disconnection B (Amide Bond): Cleaving the amide reveals 2-(2-Formylphenoxy)acetic acid and Pyrrolidine .[1] This route is linear and requires protection/deprotection steps, making it less favorable for scale-up.

Decision: We will proceed with Disconnection A (Direct Alkylation).

Figure 1: Retrosynthetic strategy favoring the convergent Williamson Ether synthesis.

Primary Synthesis Protocol: Catalytic Williamson Etherification

This protocol utilizes a base-mediated

Reaction Scheme

Reagents & Materials Table

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| Salicylaldehyde | Substrate | 1.0 | 122.12 | Liquid, purify if dark (oxidation).[1] |

| 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one | Electrophile | 1.1 | 147.60 | Commercially available or synthesized (see Sec 4).[1] |

| Potassium Carbonate ( | Base | 1.5 - 2.0 | 138.21 | Anhydrous, granular (grind to powder).[1] |

| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | Accelerates reaction rate.[1] |

| DMF (N,N-Dimethylformamide) | Solvent | - | - | Anhydrous grade preferred.[1] |

Step-by-Step Methodology

Step 1: Deprotonation [1]

-

Charge a round-bottom flask with Salicylaldehyde (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

-

Add

(1.5 equiv) in a single portion.[1] -

Stir at room temperature for 15 minutes. The solution will turn bright yellow, indicating the formation of the phenoxide anion.

Step 2: Electrophile Addition & Catalysis

-

Add Potassium Iodide (0.1 equiv).[1]

-

Add 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.1 equiv).[1] Note: If the electrophile is solid, dissolve in minimal DMF before addition.[1]

-

Heat the reaction mixture to 80°C .

Step 3: Monitoring & Completion

-

Monitor via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC.[1]

-

Reaction is typically complete within 2–4 hours .

-

Checkpoint: Disappearance of Salicylaldehyde (

) and appearance of product (

-

Step 4: Workup

-

Cool mixture to room temperature.

-

Pour into Ice Water (10x reaction volume). The product may precipitate as a solid.[2]

-

Dry over

, filter, and concentrate in vacuo.

Step 5: Purification

-

Recrystallization: Ethanol/Water or EtOAc/Hexanes.

-

Flash Chromatography: If necessary, elute with 0

5% MeOH in DCM.

Synthesis of the Electrophile (If Commercial Source Unavailable)

If 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (CAS 20266-00-6) is not in stock, it must be synthesized via Schotten-Baumann conditions.[1]

Protocol

-

Setup: Dissolve Pyrrolidine (1.0 equiv) and Triethylamine (1.2 equiv) in DCM at 0°C.

-

Addition: Dropwise add Chloroacetyl chloride (1.05 equiv) over 30 minutes. Exothermic!

-

Workup: Wash with 1N HCl (to remove unreacted amine), then Sat.

, then Brine.[1] -

Yield: Quantitative. Use directly in the main reaction.

Mechanistic Insight & Visualization[1]

Understanding the mechanism ensures troubleshooting capability. The reaction relies on the nucleophilicity of the phenoxide oxygen. The KI catalyst is crucial because the alkyl chloride is a mediocre electrophile; the in situ generated alkyl iodide reacts significantly faster.

Figure 2: Catalytic cycle showing the iodide activation of the chloro-linker.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your spectral data against these expected values.

-

Physical State: White to off-white crystalline solid or viscous pale yellow oil.

-

H NMR (400 MHz,

- 10.51 (s, 1H, -CH O) – Distinctive aldehyde peak.[1]

- 7.82 (dd, 1H, Ar-H), 7.54 (m, 1H, Ar-H), 7.05 (m, 2H, Ar-H) – Aromatic region.[1]

-

4.85 (s, 2H, -O-CH

-

3.55 (t, 2H, N-CH

-

2.01 (m, 2H, C-CH

-

MS (ESI): Calculated for

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor nucleophilicity or "dead" catalyst.[1] | Ensure |

| O- vs C-Alkylation | Phenoxide attacking via Carbon (rare for this substrate).[1] | Use a polar aprotic solvent (DMF) to favor O-alkylation.[1] Avoid soft counterions like |

| Dark Product | Oxidation of aldehyde. | Perform reaction under Nitrogen/Argon atmosphere. Distill Salicylaldehyde before use. |

| Emulsion in Workup | DMF presence. | Wash organic layer thoroughly with water (3x).[1] Add brine to break emulsion. |

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Comprehensive Structural Elucidation and Analytical Characterization of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Executive Summary

Compound Identity: 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Molecular Formula:

This technical guide outlines the structural elucidation and validation of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde.[1] This molecule represents a specific class of O-alkylated salicylaldehyde derivatives, often utilized as intermediates in the synthesis of heterocyclic bioactive compounds (e.g., benzofurans) or as nootropic pharmacophores resembling the racetam family.

The elucidation strategy relies on a self-validating "Triad of Evidence":

-

Mass Spectrometry (HRMS): Confirmation of elemental composition and unsaturation.[1]

-

Vibrational Spectroscopy (FT-IR): Differentiation of competing carbonyl environments (Aldehyde vs. Amide).

-

Nuclear Magnetic Resonance (NMR): Definitive mapping of the ortho-substitution pattern and the ether linkage connectivity via 2D correlations (HSQC/HMBC).

Synthetic Context & Impurity Profile

Understanding the genesis of the molecule is critical for anticipating impurities and interpreting spectral data. The target is typically synthesized via the Williamson ether synthesis (O-alkylation) of Salicylaldehyde.

Synthetic Pathway

The reaction involves the nucleophilic attack of the phenolate ion (from salicylaldehyde) on 2-chloro-1-(pyrrolidin-1-yl)ethanone.[1]

Figure 1: Synthetic pathway for the target molecule.[2][3] The primary impurity to screen for is unreacted salicylaldehyde (phenolic OH signal) or hydrolysis products of the amide.

Analytical Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and calculate Degree of Unsaturation (DoU).

-

Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode).[1]

-

Expected [M+H]+: 234.1125 m/z.[1]

-

Degree of Unsaturation (DoU):

Infrared Spectroscopy (FT-IR)

Objective: Distinguish between the two carbonyl environments and confirm the ether linkage.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| Aldehyde C=O | 1685 – 1700 | Strong, sharp.[1] Conjugation with the benzene ring lowers it from typical 1720. |

| Amide C=O | 1640 – 1660 | Strong, broad (Amide I band). Distinctly lower than the aldehyde due to resonance ( |

| Aldehyde C-H | 2750 & 2850 | "Fermi doublet" – critical for confirming the aldehyde moiety. |

| Ether C-O-C | 1230 – 1250 | Asymmetric stretch, confirms O-alkylation of the phenol. |

| Absence of O-H | > 3200 | Absence of broad phenol band confirms consumption of Salicylaldehyde. |

NMR Spectroscopy: The Definitive Elucidation

This section details the expected chemical shifts and coupling patterns. The ortho substitution is the most complex aromatic pattern to resolve.

1H NMR (Proton) Assignment (400 MHz, CDCl3)

A. The Aldehyde Proton (H-1')

-

Shift:

10.3 – 10.5 ppm.[1] -

Multiplicity: Singlet (s).

-

Insight: A shift >10.0 ppm is characteristic of ortho-substituted benzaldehydes due to the anisotropy of the adjacent substituent and potential weak H-bonding interactions with the ether oxygen.

B. The Aromatic Region (Ortho Pattern)

Unlike the symmetric para-isomer (AA'BB'), the ortho-isomer displays a complex ABCD spin system (

-

H-6 (Ortho to CHO):

~7.8 ppm (dd).[1] Deshielded by the aldehyde carbonyl.[4] -

H-4 (Para to OR):

~7.5 ppm (td).[1] -

H-5 (Meta to CHO):

~7.0 ppm (t).[1] -

H-3 (Ortho to OR):

~6.9 ppm (d).[1] Shielded by the electron-donating ether oxygen.[1]

C. The Linker (O-CH2-CO) [1]

-

Shift:

4.7 – 4.9 ppm.[1] -

Multiplicity: Singlet (s).

-

Insight: This singlet connects the aromatic system to the amide. If the molecule has restricted rotation, this may appear as an AB quartet, but usually, it is a singlet at room temperature.

D. The Pyrrolidine Ring

-

N-CH2 (α-protons):

3.4 – 3.6 ppm (m, 4H).[1] Distinct triplets or multiplets depending on ring puckering. -

C-CH2 (β-protons):

1.8 – 2.0 ppm (m, 4H).[1]

13C NMR Assignment

-

Aldehyde C=O: ~189 ppm.[1]

-

Amide C=O: ~166 ppm.[1]

-

Aromatic C-O (C-2): ~160 ppm (Deshielded by Oxygen).[1]

-

Linker CH2: ~68 ppm.[1]

-

Pyrrolidine N-CH2: ~45-46 ppm.[1]

-

Pyrrolidine C-CH2: ~24-26 ppm.[1]

2D NMR Connectivity (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) is the "smoking gun" for connecting the fragments.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d).

-

Note: If solubility is poor, use DMSO-d6, but be aware that the water peak in DMSO (3.33 ppm) may overlap with pyrrolidine signals.

-

-

Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

-

Filtration: Filter the solution through a cotton plug to remove suspended solids (e.g., K2CO3 salts from synthesis) which degrade resolution.

HPLC Purity Assessment

Before final elucidation, purity must be verified to ensure no spectral overlay from the starting material (Salicylaldehyde).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).[1]

-

Target Retention: The product is less polar than Salicylaldehyde (due to capping of the OH) and will elute later.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for IR/NMR interpretation of benzaldehyde derivatives).

-

PubChem. (2025).[1] Compound Summary: 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde.[1][5] National Library of Medicine.[1] [Link] (Note: Reference for the para isomer spectral data, used here for fragment validation).

-

Kavina, T. A., et al. (2017). "Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides." Russian Journal of Organic Chemistry, 53(6), 875-881.[1][6] [Link] (Methodology for pyrrolidine acetamide synthesis).

Sources

- 1. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | C13H15NO3 | CID 2167954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde | CAS 438229-79-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

Technical Profile: 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde , with a specific focus on its molecular weight as a Critical Quality Attribute (CQA) in stoichiometric applications.

Precision Characterization for Pharmaceutical Synthesis[1][2][3]

Molecular Identity & Physicochemical Core

In drug development workflows, 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (CAS: 879362-24-0) serves as a specialized bifunctional building block.[1][2][3] It combines a reactive aldehyde moiety (susceptible to condensation/reduction) with a pyrrolidone-linked ether tail, often used to introduce solubility-enhancing pharmacophores analogous to the racetam class of nootropics.[1][2][3]

Understanding the precise molecular weight is not merely a cataloging exercise; it is the fundamental constant required for calculating molar equivalents in multi-step API (Active Pharmaceutical Ingredient) synthesis.[1][2][3]

Table 1: Physicochemical Specifications

| Property | Value | Technical Context |

| CAS Registry Number | 879362-24-0 | Unique identifier for the ortho isomer.[1][2][3] |

| IUPAC Name | 2-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | Defines connectivity: Ortho-substituted benzene ring.[1][2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | Basis for elemental analysis.[2][3] |

| Average Molecular Weight | 233.26 g/mol | Used for gravimetric measurements and stoichiometry.[2][3] |

| Monoisotopic Mass | 233.1052 Da | Required for High-Resolution Mass Spectrometry (HRMS).[1][2][3] |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow.[1][2][3] |

| Predicted LogP | ~1.08 | Indicates moderate lipophilicity; cell-permeable.[1][2][3] |

The "Molecular Weight" Deep Dive

For high-precision applications (e.g., impurity profiling or quantitative NMR), distinguishing between Average Molecular Weight and Monoisotopic Mass is critical.[3]

-

Stoichiometric Calculation (Average MW): When weighing the bulk powder for a reaction, use 233.26 g/mol .[2][3] This accounts for the natural abundance of carbon-13 and other isotopes.[1][2][3]

-

Mass Spectrometry Identification (Exact Mass): When analyzing the compound via LC-MS/MS, the molecular ion

will appear at m/z 234.1125 .[1][2][3] Using the average weight (233.[1][2][3]26) here would lead to mass error flags in automated screening software.

Synthesis & Reaction Pathways

The synthesis of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde typically follows a Williamson Ether Synthesis protocol.[1][2][3] This involves the O-alkylation of Salicylaldehyde with a chloro-acetamide derivative.[1][2][3]

Causality of Experimental Design[2]

-

Reagent Choice: We use 2-chloro-1-(pyrrolidin-1-yl)ethanone as the electrophile.[1][2][3] This reagent is preferred over the bromo-analog in large-scale batches due to higher stability, though it requires slightly more vigorous conditions (reflux).[1][2][3]

-

Base Selection: Potassium Carbonate (

) is selected over Sodium Hydride (

Figure 1: Synthesis Workflow & Logic

Caption: Figure 1. Convergent synthesis pathway utilizing mild basic conditions to preserve the aldehyde functionality while ensuring complete O-alkylation.

Detailed Experimental Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve Salicylaldehyde (1.0 eq, 12.2 g) in anhydrous Acetonitrile (100 mL).

-

Activation: Add Potassium Carbonate (

, 1.5 eq, 20.7 g). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will turn bright yellow.[2] -

Alkylation: Dropwise add 2-chloro-1-(pyrrolidin-1-yl)ethanone (1.1 eq, 16.2 g) dissolved in 20 mL Acetonitrile.

-

Reflux: Heat the mixture to reflux (~82°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2][3] The starting aldehyde spot (

) should disappear.[1][2][3] -

Work-up:

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography to obtain the target solid.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( -NMR) Expectations

-

Aldehyde Proton: A distinct singlet typically between 10.0 - 10.5 ppm .[1][2][3] This confirms the aldehyde was not reduced or oxidized during synthesis.[1][2][3]

-

Linker (

): A singlet or tight doublet around 4.8 - 5.0 ppm .[1][2][3] -

Aromatic Region: Four protons in the 6.9 - 7.8 ppm range (characteristic of ortho-substitution).[1][2][3]

Mass Spectrometry (LC-MS) Protocol[1][2][3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2][3]

-

Target Ion: Look for the protonated molecular ion

.[1][2][3] -

Calculation:

-

Fragment Ions: Common fragmentation includes loss of the pyrrolidine ring or cleavage at the ether linkage.[1][2][3]

Applications in Drug Development

This molecule is primarily utilized as a scaffold intermediate in two high-value areas:

-

Nootropic Analogs: The pyrrolidone side chain mimics the structure of Piracetam and Nefiracetam.[1][2][3] By reacting the aldehyde group with various amines (reductive amination), researchers can generate novel cognitive enhancers with improved lipophilicity.[2][3]

-

Benzofuran Synthesis: Under strong basic conditions or Lewis acid catalysis, the aldehyde and the alpha-carbonyl of the ether chain can undergo an intramolecular cyclization to form substituted benzofurans , a core structure in many anti-arrhythmic and anti-tumor drugs.[2][3]

Figure 2: Downstream Utility Logic

Caption: Figure 2. Divergent synthesis pathways transforming the core aldehyde into bioactive therapeutic classes.

References

-

PubChem. 2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde | C13H15NO3.[1][2][3][4] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

-

ResearchGate. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Available at: [Link]

Sources

mechanism of action of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

The following technical guide details the mechanism of action, chemical utility, and experimental context of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (CAS: 879362-24-0).

An In-Depth Technical Guide for Researchers

Executive Summary & Chemical Identity[1]

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is a functionalized aromatic aldehyde primarily utilized as a high-value pharmacophore scaffold and synthetic intermediate in medicinal chemistry. It is not a standalone drug but a critical precursor (building block) used to synthesize bioactive heterocycles, most notably Quinazolinones (BET Bromodomain Inhibitors) and Benzofurans (Anti-arrhythmics/Kinase Inhibitors).

-

Molecular Formula: C₁₃H₁₅NO₃

-

Molecular Weight: 233.26 g/mol

-

Core Structure: Salicylaldehyde O-alkylated with a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety.[2]

-

Primary Biological Context: Epigenetic modulation (BET inhibition) and Signal Transduction (Kinase inhibition).

Mechanism of Action (Biological Context)[1]

While the molecule itself is a reactive intermediate, its biological significance is defined by the active pharmaceutical ingredients (APIs) it generates. The primary mechanism of action associated with this scaffold is BET Bromodomain Inhibition .

2.1. Target: BET Bromodomains (BRD2, BRD3, BRD4)

Derivatives synthesized from this aldehyde (e.g., via condensation with anthranilamides) function as epigenetic readers . They target the Bromodomain and Extra-Terminal (BET) protein family.

-

Mechanism: The pyrrolidinyl-ethoxy side chain mimics the acetylated lysine residues of histone tails. The derived quinazolinone core occupies the hydrophobic acetyl-lysine recognition pocket of the bromodomain.

-

Binding Mode: The "head group" (derived from the benzaldehyde) forms hydrogen bonds with the conserved asparagine residue (e.g., Asn140 in BRD4) within the binding pocket, while the pyrrolidine tail interacts with the solvent-exposed region, improving solubility and pharmacokinetic properties.

2.2. Signaling Pathway: Epigenetic Regulation

Inhibition of BET proteins by compounds derived from this scaffold disrupts the recruitment of transcriptional machinery to chromatin, leading to:

-

Suppression of Oncogenes: Downregulation of MYC and BCL2 transcription (Cancer indications).

-

Anti-Inflammatory Response: Inhibition of NF-κB-mediated cytokine production (IL-6, TNF-α).

-

ApoA-I Upregulation: Specific analogs (like Apabetalone derivatives) enhance the transcription of Apolipoprotein A-I, facilitating reverse cholesterol transport (Cardiovascular indications).

Figure 1: The translational pathway from the benzaldehyde scaffold to epigenetic modulation.

Mechanism of Action (Chemical & Synthetic)

For synthetic chemists, the "mechanism" refers to the molecule's reactivity profile. The ortho-substitution pattern is the defining feature, enabling intramolecular cyclization reactions.

3.1. Heterocycle Formation (Quinazolinone Synthesis)

The aldehyde group acts as an electrophile in condensation reactions with 2-aminobenzamides (anthranilamides).

-

Step 1 (Schiff Base Formation): The aniline nitrogen of the anthranilamide attacks the aldehyde carbonyl, forming an imine.

-

Step 2 (Cyclization): The amide nitrogen attacks the imine carbon (or an activated intermediate), closing the pyrimidine ring.

-

Step 3 (Oxidation): Oxidative dehydrogenation (using DDQ or MnO₂) yields the fully aromatic quinazolinone.

3.2. Benzofuran Synthesis (Intramolecular Aldol)

The active methylene group in the side chain (alpha to the carbonyl) can potentially undergo base-catalyzed intramolecular aldol condensation with the aldehyde, forming a benzofuran core. This reaction is pivotal for synthesizing anti-arrhythmic agents similar to Dronedarone.

Figure 2: Synthetic pathway transforming the scaffold into a bioactive BET inhibitor.

Experimental Protocols

4.1. General Synthesis of Quinazolinone Derivatives

Objective: To synthesize a BET inhibitor library using the scaffold.

-

Reagents: Dissolve 2-amino-benzamide derivative (1.0 equiv) and 2-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (1.0 equiv) in N,N-dimethylacetamide (DMA).

-

Catalysis: Add NaHSO₃ (1.1 equiv) and catalytic p-toluenesulfonic acid (pTSA).

-

Reaction: Heat to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde peak.

-

Workup: Cool to RT, pour into ice water. Filter the precipitate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

4.2. Fluorescence Polarization (FP) Binding Assay

Objective: To validate the affinity of the derived compound for BRD4.

-

Probe: Use a fluorescently labeled BET ligand (e.g., FAM-JQ1).

-

Protein: Recombinant BRD4 bromodomain 1 (BD1).

-

Protocol: Incubate protein (100 nM) with FAM-probe (10 nM) and varying concentrations of the synthesized inhibitor in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

-

Readout: Measure Fluorescence Polarization (mP) after 60 mins.

-

Analysis: Plot mP vs. log[Inhibitor] to determine IC₅₀.

Quantitative Data Summary

| Parameter | Value / Description | Context |

| Purity Grade | ≥95% (HPLC) | Required for biological screening |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water (requires formulation) |

| Reactive Group | Aldehyde (-CHO) | Electrophile for condensation |

| Linker Type | Glycolamide (-O-CH₂-CO-N-) | Stable, non-hydrolyzable under physiological pH |

| Target IC₅₀ | < 100 nM (Derived Drugs) | Typical potency for BET inhibitors synthesized from this core |

References

-

Sanofi-Aventis. (2009). Benzaldehyde derivatives and their use as intermediates.[3][2][4] Patent Application US2009/124624 A1 . (Describes the synthesis and utility of the title compound).

-

Resverlogix Corp. (2014). Compounds for the prevention and treatment of cardiovascular diseases. Patent US 8,889,698 B2 . Link (Details the synthesis of quinazolinone BET inhibitors using substituted benzaldehydes).

- Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.Nature, 468(7327), 1067-1073.

-

Guidechem. (2023). 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde Product Entry.Link (Verification of CAS and chemical identity).

Sources

potential therapeutic targets of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Abstract

The compound 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: the pyrrolidinone core and the benzaldehyde moiety. While direct biological data for this specific molecule is not yet publicly available, its constituent parts have been extensively studied and are present in numerous approved drugs and clinical candidates. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. By dissecting the known biological activities of pyrrolidinone and benzaldehyde derivatives, we propose a rational, evidence-based strategy for identifying and validating its potential therapeutic targets. This document outlines key signaling pathways to investigate, details robust experimental protocols for target identification and validation, and offers a structured approach to elucidating the compound's mechanism of action. Our objective is to provide a strategic roadmap for unlocking the therapeutic promise of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. The chemical scaffold of a molecule is a primary determinant of its biological activity. The compound 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is a fascinating hybrid, integrating two key structural motifs with established pharmacological relevance.

-

The Pyrrolidinone Core: This five-membered lactam ring is a privileged scaffold in medicinal chemistry, found in a diverse array of therapeutic agents.[1][2] Its structural simplicity and amenability to chemical modification make it an attractive starting point for drug discovery.[1] The pyrrolidinone nucleus is associated with a broad spectrum of biological activities, including nootropic, neuroprotective, anticancer, antiviral, antibacterial, and anticonvulsant effects.[1][2][3] Notably, the racetam class of drugs, known for their cognitive-enhancing properties, features this core structure.[1]

-

The Benzaldehyde Moiety: As a fundamental aromatic aldehyde, benzaldehyde and its derivatives are pivotal building blocks in pharmaceutical synthesis.[4] They are precursors to a wide range of drugs, including antibiotics, anticonvulsants, and anti-inflammatory agents.[4] Recent research has also illuminated the direct therapeutic potential of benzaldehyde derivatives, particularly in oncology, where they have been shown to overcome treatment resistance in cancer cells.[5][6]

The unique combination of these two moieties in 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde suggests a synergistic or novel pharmacological profile. This guide will delineate a systematic approach to uncover this potential.

Postulated Therapeutic Arenas and Key Molecular Targets

Based on the known bioactivities of its constituent scaffolds, we can hypothesize several promising therapeutic areas for 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde. For each area, we propose primary molecular targets and signaling pathways for investigation.

Oncology

The anticancer potential of this compound is a primary area of interest, given the established activities of both pyrrolidinone and benzaldehyde derivatives in this field.

Potential Molecular Targets:

-

14-3-3ζ Protein: Benzaldehyde has been shown to inhibit the interaction between the 14-3-3ζ protein and its client proteins, a mechanism that can overcome therapy resistance in cancer.[5][6] This interaction is crucial for the survival and plasticity of cancer cells.[5]

-

Caspase-dependent Apoptotic Pathways: Many anticancer pyrrolidinone derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[1] Key targets within this pathway include initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).

-

Aldehyde Dehydrogenases (ALDHs): ALDHs, particularly isoforms like ALDH1A3, are implicated in cancer cell proliferation and resistance.[7] The aldehyde group of the compound could potentially interact with the active site of these enzymes, making them a plausible target.[7][8]

Proposed Signaling Pathway for Investigation:

Caption: Postulated anticancer mechanisms of action.

Neurodegenerative and Neurological Disorders

The pyrrolidinone scaffold is famously associated with nootropic and neuroprotective effects, suggesting a potential role in treating neurological conditions.[1]

Potential Molecular Targets:

-

T-type Calcium Channels: Some pyrrolidinone derivatives exhibit anticonvulsant properties by inhibiting T-type calcium channels.[9]

-

GABA Receptors: The structural relation of some pyrrolidinones to barbiturates suggests a possible interaction with GABA receptors, facilitating inhibitory neurotransmission.[9]

-

Voltage-gated Sodium Channels: Inhibition of these channels can stabilize hyperexcited neurons, a mechanism relevant to anticonvulsant activity.[9]

Proposed Signaling Pathway for Investigation:

Caption: Hypothesized neuroprotective and anticonvulsant mechanisms.

Infectious Diseases

Both parent scaffolds have demonstrated antimicrobial properties, making this a promising avenue for exploration.[1][2][3]

Potential Molecular Targets:

-

Bacterial Cell Wall Synthesis: Some pyrrolidinone derivatives may disrupt this fundamental process in bacteria.[1]

-

Viral Entry and Replication: Antiviral pyrrolidinones can act at various stages of the viral life cycle.[1]

-

Fungal Growth Inhibition: Benzaldehyde derivatives have shown antifungal activity, for example, against Aspergillus flavus.[10]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to identify and validate the therapeutic targets of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to confirm the hypothesized biological activities.

Experimental Protocol: Cell Viability and Cytotoxicity Assay (e.g., MTT Assay for Anticancer Activity)

-

Cell Seeding: Plate cancer cell lines of interest (e.g., pancreatic, breast, lung) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values to quantify the compound's cytotoxic potency.

Quantitative Data Summary Table:

| Cell Line | Compound Concentration (µM) | % Viability (48h) | IC50 (µM) |

| Pancreatic Cancer (PANC-1) | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 | |||

| Breast Cancer (MCF-7) | 0.1 | ||

| 1 | |||

| 10 | |||

| 100 |

Target Identification

Once a biological activity is confirmed, the next step is to identify the specific molecular target(s).

Experimental Workflow: Affinity-Based Target Identification

Caption: Workflow for affinity-based target identification.

Target Validation

Following the identification of potential targets, it is crucial to validate their role in the compound's mechanism of action.

Experimental Protocol: Western Blot for Caspase Activation

-

Cell Treatment: Treat cancer cells with 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved Caspase-9 and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to assess the level of caspase activation over time.

Conclusion and Future Directions

The novel compound 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde holds considerable therapeutic potential due to the integration of the pharmacologically active pyrrolidinone and benzaldehyde scaffolds. This guide has outlined a rational and systematic approach to exploring this potential, focusing on oncology, neurology, and infectious diseases as primary therapeutic areas. The proposed experimental workflows provide a clear path for identifying and validating the molecular targets and elucidating the mechanism of action.

Future research should focus on a comprehensive screening cascade, followed by in-depth mechanistic studies for the most promising activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial for optimizing the potency and selectivity of this chemical series. Ultimately, the systematic investigation proposed herein will be instrumental in determining the clinical viability of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde as a novel therapeutic agent.

References

- The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (2026, February 14). Ningbo Inno Pharmchem Co., Ltd.

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013, July 10).

- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (2025). Benchchem.

- A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calcul

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 6). PMC.

- Pyrrolidine Deriv

- An Overview on Chemistry and Biological Importance of Pyrrolidinone.

- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. (2025, December). Benchchem.

- Benzaldehyde. Wikipedia.

- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (2023, November 12). MDPI.

- 4-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzaldehyde. PubChem.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025, December 28).

- Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020, March 1).

- Aldehyde dehydrogenase inhibitors and their therapeutic use. (2022).

- Sweet-smelling molecule halts therapy-resistant pancreatic cancer. (2025, July 3). ScienceDaily.

- Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.

- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016, April 21).

- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025, July 15). PubMed.

- An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. (2025). Benchchem.

- Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025, December 26). PMC.

- Aldehyde Dehydrogenases as Promising Targets for Treating Toxic Aldehyde-related Diseases. (2024, January 1). Current Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2022123039A1 - Aldehyde dehydrogenase inhibitors and their therapeutic use - Google Patents [patents.google.com]

- 8. Aldehyde Dehydrogenases as Promising Targets for Treating Toxic Aldehyde-related Diseases - Chen - Current Medicinal Chemistry [edgccjournal.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. mdpi.com [mdpi.com]

Technical Guide: In Vitro Profiling of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

The following technical guide details the in vitro characterization, physicochemical profiling, and synthetic utility of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (CAS 879362-24-0).

Executive Summary

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is a bifunctional pharmacophore scaffold characterized by an electrophilic benzaldehyde core substituted at the ortho position with a pyrrolidinyl-acetamide side chain. This compound serves as a critical intermediate in the synthesis of CNS-active agents, particularly those targeting Histamine H3 receptors and Prolyl Oligopeptidase (POP) , where the pyrrolidine moiety acts as a key recognition element.

This guide outlines the standard operating procedures (SOPs) for the in vitro assessment of this compound, focusing on its physicochemical stability, metabolic liability, and reactivity profiling required for lead optimization in medicinal chemistry.

Chemical Identity & Pharmacophore Analysis

The molecule combines a reactive aldehyde "warhead" with a solubilizing, metabolically relevant amide tail.

-

IUPAC Name: 2-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde[1]

-

CAS Number: 879362-24-0[1]

-

Molecular Formula: C₁₃H₁₅NO₃

-

Molecular Weight: 233.26 g/mol

-

Key Structural Features:

-

Aldehyde (C-1): Site for reductive amination or Wittig olefination.

-

Ether Linkage (O-2): Provides rotational freedom while influencing lipophilicity.

-

Pyrrolidine Amide: A stable, polar motif enhancing aqueous solubility and often improving blood-brain barrier (BBB) penetration.

-

Structural Visualization

Figure 1: Pharmacophore decomposition of the target molecule highlighting functional zones.

Physicochemical Profiling (In Vitro)

Before biological testing, the compound's fundamental solution-state properties must be validated to ensure assay reliability.

Thermodynamic Solubility Assay

Rationale: The pyrrolidine amide improves solubility compared to the parent benzaldehyde, but the aromatic ring limits it. Accurate solubility data prevents false negatives in bioassays caused by precipitation.

Protocol:

-

Preparation: Prepare a supersaturated solution of the compound in pH 7.4 phosphate-buffered saline (PBS).

-

Incubation: Shake at 25°C for 24 hours to reach equilibrium.

-

Filtration: Filter through a 0.45 µm PVDF membrane to remove undissolved solids.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

| Parameter | Target Value | Method |

| Aqueous Solubility | > 50 µM | Shake-flask / HPLC-UV |

| LogD (pH 7.4) | 1.0 – 2.5 | Octanol-Water Partitioning |

| pKa | N/A (Neutral Amide) | Potentiometric Titration |

Chemical Stability (Hydrolysis)

Rationale: The amide bond is generally stable, but the aldehyde is susceptible to oxidation (to benzoic acid) or hydration. Protocol: Incubate 10 µM compound in PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) at 37°C. Monitor degradation via LC-MS/MS at T=0, 1, 4, and 24 hours.

Biological Characterization Assays

Metabolic Stability (Microsomal Stability)

Objective: To determine the intrinsic clearance (

Experimental Workflow:

-

System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

-

Substrate Conc: 1 µM (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (MgCI₂, Glucose-6-phosphate, G6PDH, NADP+).

-

Sampling: Quench aliquots with ice-cold acetonitrile containing internal standard (e.g., Warfarin) at 0, 5, 15, 30, and 60 min.

-

Analysis: LC-MS/MS (MRM mode).

Data Interpretation:

-

High Stability:

min. (Ideal for building blocks). -

Low Stability:

min. (Indicates rapid oxidation of the aldehyde to carboxylic acid).

Permeability (PAMPA/Caco-2)

Rationale: As a CNS-targeted scaffold, the compound must cross lipid bilayers. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput estimate of passive diffusion.

Protocol:

-

Donor Well: pH 7.4 buffer + Compound (10 µM).

-

Membrane: PVDF filter coated with lecithin/dodecane (1% w/v).

-

Acceptor Well: pH 7.4 buffer.

-

Incubation: 4 hours at room temperature in a humidity chamber.

-

Calculation:

Aldehyde Reactivity & Glutathione (GSH) Trapping

Critical Safety Check: Aldehydes can form Schiff bases with proteins or deplete cellular glutathione. Protocol:

-

Incubate compound (10 µM) with GSH (100 µM) in PBS for 4 hours.

-

Analyze via LC-MS for the formation of GSH-adducts (Mass shift: +307 Da).

-

Result: Significant adduct formation suggests potential for toxicity/sensitization; the aldehyde should be protected or reacted immediately in synthesis.

Synthetic Utility & Application

The primary value of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde lies in its use as a precursor for reductive amination to generate libraries of 2-phenoxy-benzylamines .

Workflow: Reductive Amination

Step 1: Condensation of the aldehyde (1 eq) with a primary/secondary amine (1.1 eq) in DCE (Dichloroethane). Step 2: Addition of reducing agent (NaBH(OAc)₃, 1.5 eq). Step 3: Stirring at RT for 4-16 hours. Step 4: Workup (bicarbonate wash) and isolation.

Experimental Logic Diagram

Figure 2: Decision tree for the synthetic application of the scaffold.

References

-

Chemical Identity & Properties

-

Pharmacophore Context (H3 Antagonists)

-

In Vitro Methodology (PAMPA)

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

-

-

Aldehyde Reactivity Profiling

-

Kalgutkar, A. S., & Soglia, J. R. (2005). Minimizing the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142. [Link]

-

Sources

experimental protocol for using 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Application Note & Experimental Protocol: 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Abstract

This technical guide outlines the standardized handling, synthesis, and application of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (CAS: 879362-24-0).[1] As an ortho-substituted benzaldehyde derivative featuring a solubilizing pyrrolidine-amide side chain, this compound serves as a critical "privileged scaffold" in the synthesis of GPCR antagonists (specifically

Compound Profile & Strategic Utility

The 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde moiety combines a reactive electrophile (aldehyde) with a polar, hydrogen-bond-accepting side chain (pyrrolidine amide). In medicinal chemistry, this specific substitution pattern is utilized to:

-

Enhance Solubility: The pyrrolidine ring disrupts planarity and increases metabolic stability compared to diethyl-amide analogs.

-

Direct Binding: The ether oxygen and amide carbonyl act as key pharmacophores for orthosteric binding pockets in aminergic receptors.

-

Facilitate Cyclization: The ortho positioning allows for rapid access to benzofuran and isoquinoline cores via condensation reactions.

| Property | Specification |

| IUPAC Name | 2-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzaldehyde |

| CAS Number | 879362-24-0 |

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly soluble in water |

| Stability | Air-stable; store at 2–8°C under inert atmosphere |

Experimental Workflow: Pathway Visualization

The following diagram illustrates the logical flow from the raw starting material (Salicylaldehyde) to the target scaffold, and its subsequent divergence into bioactive amine libraries.

Caption: Synthetic trajectory of CAS 879362-24-0, highlighting its generation via Williamson ether synthesis and its utility as a divergent intermediate.

Protocol A: Upstream Synthesis (Scaffold Generation)

Use this protocol if the commercial reagent is unavailable or requires re-purification.

Objective: Synthesize 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde via Williamson ether synthesis.

Mechanism:

Materials

-

Salicylaldehyde (1.0 eq)

-

2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI), catalytic (0.1 eq) - Critical for accelerating the reaction.

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol, 1.22 g) in anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol, 2.76 g) in one portion. The suspension will turn bright yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add 2-Chloro-1-(pyrrolidin-1-yl)ethan-1-one (11 mmol) and catalytic KI (1 mmol, 166 mg).

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). The starting aldehyde (

) should disappear, replaced by a lower

-

-

Work-up:

-

Cool to RT and pour into ice-water (100 mL).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with 1M NaOH (to remove unreacted salicylaldehyde) followed by Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0

50% EtOAc/Hexanes).

Protocol B: Downstream Application (Reductive Amination)

Primary application for drug discovery libraries.

Objective: Couple the aldehyde scaffold with a primary amine to form a secondary amine pharmacophore.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike

Reagents

-

Scaffold: 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde (1.0 eq)[1]

-

Amine Partner: Primary amine (e.g., Aniline derivative or Benzylamine) (1.1 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (

) (1.5 eq) -

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Detailed Procedure

-

Imine Formation:

-

In a 20 mL scintillation vial, dissolve the Aldehyde Scaffold (0.5 mmol, 117 mg) in DCE (5 mL).

-

Add the Primary Amine (0.55 mmol).

-

Add Acetic Acid (0.5 mmol, 29

). -

Expert Insight: Stir for 30–60 minutes at RT before adding the reducing agent. This allows the equilibrium to shift toward the imine intermediate, maximizing yield.

-

-

Reduction:

-

Add

(0.75 mmol, 159 mg) in a single portion. -

Flush headspace with Nitrogen/Argon and cap the vial.

-

Stir vigorously at RT for 12–16 hours.

-

-

Quench & Isolation:

-

Quench the reaction by adding saturated aqueous

(5 mL). Stir for 10 minutes until gas evolution ceases. -

Extract with DCM (

). -

Dry organic phase over

(Magnesium Sulfate is preferred for amines over Sodium Sulfate). -

Concentrate in vacuo.

-

-

Purification:

-

Isolate the product via preparative HPLC or flash chromatography (DCM:MeOH:NH4OH system).

-

Results & Troubleshooting

Expected Analytical Data

| Parameter | Observation | Interpretation |

| 1H NMR (Aldehyde) | Singlet at | Diagnostic signal for the CHO proton. |

| 1H NMR (Product) | Disappearance of | Confirms full conversion of aldehyde. |

| 1H NMR (Product) | New singlet/doublet at | Benzylic |

| Yield | 75–90% | High efficiency expected for STAB protocol. |

Troubleshooting Matrix

-

Issue: Low conversion to amine; significant alcohol by-product observed.

-

Cause: Reducing agent added too quickly or incorrect agent used (

). -

Fix: Ensure 1 hour pre-stirring of aldehyde + amine.[2] Switch strictly to

.

-

-

Issue: Reaction is sluggish.

-

Cause: Steric hindrance in the amine partner.

-

Fix: Heat the imine formation step (Step 1) to 40°C or use

as a dehydrating additive before reduction.

-

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Reductive Amination)

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

-

-

Patent Literature (Application Context)

Sources

Application Notes & Protocols for Assay Development with 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde in the development of robust and sensitive biological assays. We will delve into the core chemical principles governing the reactivity of this molecule, offering detailed, step-by-step protocols for its application in protein labeling, enzyme inhibition assays, and cell-based studies. The unique combination of a reactive benzaldehyde and a biologically relevant pyrrolidinone scaffold makes this compound a versatile tool in the modern drug discovery and diagnostics landscape.

Introduction: A Molecule of Dual Functionality

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is a hetero-bifunctional molecule featuring two key chemical moieties: a reactive benzaldehyde group and a pyrrolidinone core. The benzaldehyde serves as a versatile chemical handle for covalent conjugation to biomolecules, while the pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs and other biologically active compounds.[1][2] This dual functionality opens up a wide array of possibilities for its use in assay development, from creating fluorescently labeled probes to designing novel enzyme inhibitors.

The pyrrolidinone ring can enhance aqueous solubility and influence the pharmacokinetic profile of a molecule.[3][4] Its presence in our subject molecule suggests potential for improved biocompatibility and favorable interactions with biological targets. The core of this guide will focus on harnessing the reactivity of the benzaldehyde group for assay development.

The Chemistry of the Aldehyde: A Gateway for Bioconjugation

The aldehyde group (-CHO) is an electrophilic functional group that readily reacts with nucleophiles under mild, physiologically compatible conditions.[5] This reactivity is the cornerstone of its utility in bioconjugation. The primary reactions leveraged in assay development include:

-

Schiff Base Formation and Reductive Amination: Aldehydes react with primary amines, such as the ε-amino group of lysine residues on proteins, to form a Schiff base (an imine).[6] While this reaction is reversible, the resulting imine can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) to form a stable secondary amine linkage.[7]

-

Hydrazone and Oxime Formation: Aldehydes react with hydrazides and aminooxy (hydroxylamine) compounds to form stable hydrazone and oxime linkages, respectively.[5][8] These reactions are highly efficient and can be performed under physiological conditions, making them ideal for labeling biomolecules.[9][10]

The choice of reaction chemistry will depend on the specific application and the desired stability of the resulting conjugate.

Application I: Fluorescent Labeling of Proteins

The ability to fluorescently label proteins is fundamental to many modern biological assays, enabling protein tracking, localization studies, and binding assays.[7] 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde can act as a linker to attach a fluorescent probe to a protein of interest.

Principle

This protocol describes the labeling of a protein via a two-step process. First, the protein is reacted with 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde, which covalently attaches to primary amines on the protein surface via reductive amination. In the second step, a fluorescent probe containing a hydrazide or aminooxy functional group is added, which then reacts with the now protein-bound aldehyde to form a stable, fluorescently labeled protein conjugate.

Experimental Workflow

Caption: Workflow for two-step fluorescent labeling of proteins.

Protocol: Fluorescent Protein Labeling

Materials:

-

Protein of interest

-

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

-

Sodium cyanoborohydride (NaCNBH₃)

-

Fluorescent hydrazide or aminooxy probe

-

Reaction Buffer: 100 mM MES, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for labeling.[7]

-

Aldehyde Functionalization:

-

Add a 10- to 20-fold molar excess of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde to the protein solution.

-

Add freshly prepared sodium cyanoborohydride to a final concentration of 20 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Removal of Excess Reagents (Optional but Recommended): Purify the aldehyde-functionalized protein using a desalting column or dialysis to remove unreacted aldehyde and reducing agent.

-

Fluorescent Labeling:

-

To the aldehyde-functionalized protein, add a 5- to 10-fold molar excess of the fluorescent hydrazide or aminooxy probe.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups.

-

Purification: Remove excess fluorescent probe by size-exclusion chromatography or dialysis.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.

Data Summary

| Parameter | Recommended Range |

| Protein Concentration | 1-5 mg/mL |

| Aldehyde Molar Excess | 10-20 fold |

| NaCNBH₃ Concentration | 20 mM |

| Fluorescent Probe Molar Excess | 5-10 fold |

| Incubation Time (Aldehyde) | 2-4h (RT) or overnight (4°C) |

| Incubation Time (Fluorophore) | 1-2h (RT) |

Application II: Development of an Enzyme Inhibition Assay

The pyrrolidinone scaffold is a common feature in many enzyme inhibitors.[1][11] 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde can be used to develop enzyme inhibition assays, for example, by immobilizing it on a solid support to screen for binding partners or by using the aldehyde as a reactive group to covalently bind to an enzyme's active site.

Principle

This hypothetical protocol outlines the development of a competitive enzyme-linked immunosorbent assay (ELISA) to screen for inhibitors of a target enzyme. The aldehyde group of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde is used to immobilize the compound onto an amine-coated microplate.

Assay Workflow

Caption: Workflow for a competitive ELISA-based enzyme inhibition assay.

Protocol: Competitive ELISA for Enzyme Inhibitors

Materials:

-

Amine-coated 96-well microplate

-

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

-

Sodium cyanoborohydride (NaCNBH₃)

-

Target enzyme

-

Test inhibitors

-

Primary antibody specific to the target enzyme

-

HRP-conjugated secondary antibody

-

HRP substrate (e.g., TMB)

-

Wash Buffer (e.g., PBST)

-

Blocking Buffer (e.g., 5% BSA in PBST)

Procedure:

-

Immobilization of the Ligand:

-

Dissolve 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde in a suitable buffer (e.g., 100 mM MES, pH 6.0) with 20 mM NaCNBH₃.

-

Add 100 µL of this solution to each well of the amine-coated microplate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

-

Blocking: Block the plate with 200 µL of Blocking Buffer for 1-2 hours at room temperature. Wash three times.

-

Competitive Binding:

-

In a separate plate, pre-incubate the target enzyme with varying concentrations of the test inhibitor for 30 minutes.

-

Transfer 100 µL of the enzyme-inhibitor mixture to the ligand-coated plate.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of the primary antibody (diluted in Blocking Buffer) to each well and incubate for 1 hour.

-

Wash three times.

-

Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash five times.

-

Add 100 µL of HRP substrate and incubate until color develops.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

A decrease in signal indicates that the test compound inhibited the binding of the enzyme to the immobilized ligand.

Application III: Cell-Based Assays

The pyrrolidinone moiety is present in numerous compounds with diverse biological activities, including anticancer and neuroprotective effects.[1] This suggests that 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde could be a valuable tool in cell-based assays. For instance, it could be used to create cell-permeable probes or to study drug delivery mechanisms. The aldehyde group can be used to attach various cargos, such as fluorophores for imaging or cytotoxic agents for targeted delivery.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | Inactive reagents | Use fresh sodium cyanoborohydride and fluorescent probes. |

| Competing amines in buffer | Ensure the reaction buffer is free of primary amines.[7] | |

| Insufficient molar excess of reagents | Optimize the molar ratio of the aldehyde and fluorescent probe to the protein. | |

| High Background in ELISA | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Inadequate washing | Increase the number of wash steps or the volume of wash buffer. | |

| Protein Precipitation | High concentration of organic solvent (if used to dissolve the aldehyde) | Minimize the amount of organic solvent and add it slowly to the protein solution while vortexing. |

| Unstable protein | Optimize buffer conditions (pH, ionic strength) for your specific protein. |

References

- Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PMC.

- Application Notes and Protocols for Fluorescent Labeling of Proteins Using m-PEG8-Aldehyde. Benchchem.

- Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging.

- Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC.

- Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- Aldehyde tag. Wikipedia.

- Pyrrolidine Deriv

- A Genetically Encoded Aldehyde for Rapid Protein Labelling. PMC.

- Introduction to Bioconjug

- Chemical Tools to Study the Role of Biological Aldehydes. Jefferson Chan.

- A Tale of Two Bioconjugations: pH Controlled Divergent Reactivity of Protein α-oxo-Aldehydes in Competing α-oxo-Mannich and Catalyst-Free Aldol Lig

- Aldehyde Reactive Fluorophores and Labels. ChemScene.

- Reagents for Modifying Aldehydes and Ketones. Thermo Fisher Scientific.

- Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- Tunable fluorescent probes for detecting aldehydes in living systems. RSC Publishing.

- Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study. MDPI.

- ARP (Synonyms: Aldehyde reactive probe). MedchemExpress.com.

- Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde tag - Wikipedia [en.wikipedia.org]

- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 9. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. Probing binding and cellular activity of pyrrolidinone and piperidinone small molecules targeting the urokinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde in Neuropharmacological Research

Introduction: A Hybrid Scaffold for Novel Neurotherapeutics

The compound 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde represents a novel chemical entity at the intersection of two pharmacologically significant classes: the pyrrolidinones and the benzaldehydes. The pyrrolidinone core is the foundational structure of the "racetam" class of nootropic agents, known for their cognitive-enhancing properties.[1][2] Derivatives of this scaffold are actively being investigated for their neuroprotective and anti-epileptic activities.[1][3][4] Concurrently, various benzaldehyde derivatives have demonstrated promising neuroprotective, anti-inflammatory, and cholinesterase-inhibiting effects, making them relevant for research into neurodegenerative diseases such as Alzheimer's.[5][6][7]

This document provides a detailed guide for researchers exploring the neuropharmacological potential of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde. We hypothesize that its unique hybrid structure may confer synergistic or novel activities, including nootropic effects, neuroprotection against excitotoxicity and oxidative stress, and modulation of key enzymes implicated in cognitive decline. The following protocols are designed to rigorously test these hypotheses in both in vitro and in vivo settings.

Hypothesized Mechanisms and Therapeutic Targets

Based on the known activities of its constituent moieties, the primary lines of investigation for 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde should focus on its potential as a:

-

Nootropic and Cognitive-Enhancing Agent: The pyrrolidinone core suggests a potential to modulate synaptic plasticity and improve learning and memory.

-

Neuroprotective Compound: The combined properties of the pyrrolidinone and benzaldehyde structures may offer protection against neuronal damage induced by excitotoxicity and oxidative stress.

-

Cholinesterase Inhibitor: The benzaldehyde moiety is a feature in some known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease therapy.[6][7]

The following experimental workflows are designed to explore these potential applications.

PART 1: In Vitro Characterization

Protocol 1: Cholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.

Rationale: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.[3][6] This assay will quantify the compound's potency as a cholinesterase inhibitor.

Materials:

-

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

-

Human recombinant AChE and BChE

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Donepezil (positive control)

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde in DMSO. Create a serial dilution series to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

20 µL of various concentrations of the test compound or Donepezil.

-

140 µL of phosphate buffer (pH 8.0).

-

20 µL of DTNB solution.

-

20 µL of either AChE or BChE enzyme solution.

-

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of the respective substrate (ATCI for AChE, BTCI for BChE) to each well to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression.

Data Presentation:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde | Experimental | Experimental |

| Donepezil (Control) | Known Value | Known Value |

Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective: To assess the ability of the compound to protect neurons from cell death induced by excessive glutamate stimulation.

Rationale: Glutamate-mediated excitotoxicity is a key pathological mechanism in stroke and neurodegenerative diseases. Pyrrolidinone derivatives have been explored for neuroprotective effects.[1]

Materials:

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F12 medium supplemented with FBS and antibiotics

-

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

-

Glutamate

-

MK-801 (NMDA receptor antagonist, positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Culture: Plate SH-SY5Y cells in 96-well plates and allow them to adhere and differentiate for 24-48 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde or MK-801 for 2 hours.

-

Glutamate Challenge: Induce excitotoxicity by adding a final concentration of 10 mM glutamate to the wells (except for the negative control wells) and incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate at 37°C for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the protective effect.

Experimental Workflow Diagram:

Caption: Workflow for assessing neuroprotective effects.

PART 2: In Vivo Evaluation in Rodent Models

Protocol 3: Morris Water Maze for Learning and Memory

Objective: To evaluate the effect of 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde on spatial learning and memory in mice or rats.

Rationale: This is a standard behavioral test to assess cognitive enhancement, a hallmark of nootropic agents like the parent pyrrolidinone compounds.[3]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Morris water maze apparatus (circular pool, platform, tracking software)

-

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

-

Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

-

Piracetam (positive control)

Procedure:

-

Acclimation and Handling: Acclimate mice to the facility and handle them for several days before the experiment.

-

Drug Administration: Administer the test compound, Piracetam, or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the first trial each day.

-

Acquisition Phase (4-5 days):

-

Conduct 4 trials per day for each mouse.

-

Place the mouse in the pool at one of four starting positions.

-

Allow the mouse to search for the hidden platform for 60 seconds.

-

If the mouse finds the platform, allow it to stay for 15 seconds. If not, guide it to the platform.

-

Record the escape latency (time to find the platform) and path length.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was) and the number of platform crossings.

-

-

Data Analysis:

-

Acquisition: Analyze escape latencies using a two-way repeated measures ANOVA.

-

Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA followed by a post-hoc test.

-

Signaling Pathway Hypothesis:

Caption: Potential signaling pathway for cognitive enhancement.

Protocol 4: Scopolamine-Induced Amnesia Model

Objective: To determine if the compound can reverse the cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

Rationale: This model is widely used to screen for compounds with potential therapeutic value in Alzheimer's disease, as cholinergic deficits are a key feature of the disease.[3]

Materials:

-

Male Swiss albino mice (8-10 weeks old)

-

Elevated Plus Maze or Y-Maze apparatus

-

2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde

-

Scopolamine hydrobromide

-

Donepezil (positive control)

-

Vehicle

Procedure (using Y-Maze):

-

Drug Administration:

-

Administer the test compound, Donepezil, or vehicle (i.p. or p.o.).

-

After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group.

-

After another 30 minutes, proceed with the behavioral test.

-

-

Y-Maze Task:

-

Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

-

Record the sequence of arm entries.

-

An "alternation" is defined as consecutive entries into all three arms (e.g., ABC, CAB).

-

-

Data Analysis:

-

Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.

-